molecular formula C6H9N3O5S B1283504 2-Amino-5-nitrobenzenesulfonic acid ammonium salt CAS No. 4346-51-4

2-Amino-5-nitrobenzenesulfonic acid ammonium salt

Cat. No.: B1283504
CAS No.: 4346-51-4
M. Wt: 235.22 g/mol
InChI Key: GLDLSNRCCDDGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-nitrobenzenesulfonic acid ammonium salt is an organic compound with the molecular formula C6H8N3O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzenesulfonic acid ammonium salt typically involves the nitration of 2-Aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-Aminobenzenesulfonic acid is treated with a nitrating mixture (concentrated H2SO4 and HNO3) at a temperature range of 0-5°C to introduce the nitro group at the 5-position.

    Neutralization: The resulting 2-Amino-5-nitrobenzenesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitrobenzenesulfonic acid ammonium salt undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

    Diazotization: The amino group can be diazotized using nitrous acid to form diazonium salts, which can further undergo

Properties

CAS No.

4346-51-4

Molecular Formula

C6H9N3O5S

Molecular Weight

235.22 g/mol

IUPAC Name

2-amino-5-nitrobenzenesulfonic acid;azane

InChI

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);1H3

InChI Key

GLDLSNRCCDDGQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[NH4+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.N

4346-51-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Reactant of Route 3
Reactant of Route 3
2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Reactant of Route 4
Reactant of Route 4
2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Reactant of Route 5
2-Amino-5-nitrobenzenesulfonic acid ammonium salt
Reactant of Route 6
Reactant of Route 6
2-Amino-5-nitrobenzenesulfonic acid ammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.